Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Overview
Description
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is a derivative of the naturally occurring peptide, Abz-Gly-Ala-Lys-Ala-Ala-Dap-NH2, which is found in the skin of the African clawed frog.
Scientific Research Applications
Peptide Synthesis and Protease Study
A significant application of similar peptides, including those containing components like Abz and Dnp, is in the study of proteases. For instance, Dekker et al. (2001) utilized a peptide similar in structure for the investigation of substrate specificity of the OmpT protease from Escherichia coli. This research employed a peptide containing the aminobenzoyl (Abz) fluorophore and the dinitrophenyl (Dnp) moiety, which is conceptually similar to the peptide . This study highlights how such peptides can be valuable in understanding protease behavior and enzyme-substrate interactions (Dekker, Cox, Kramer, & Egmond, 2001).
High-Performance Liquid Chromatography (HPLC) Assay Development
Peptides like Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate are often used in developing assays, such as HPLC assays, for studying enzyme kinetics. Kruger, Dostal, and McCafferty (2004) discussed the development of an HPLC-based assay using a peptide containing Abz and Dnp, similar to the one , for analyzing Staphylococcus aureus sortase transpeptidase SrtA. Such applications are crucial for the accurate determination of kinetic parameters and understanding enzyme mechanisms (Kruger, Dostal, & McCafferty, 2004).
Analytical Chemistry and Chromatography
In analytical chemistry, particularly chromatography, similar peptides are utilized for studying the separation and analysis of amino acids. Petritis et al. (1999) demonstrated the use of perfluorinated carboxylic acids as ion-pairing agents in liquid chromatography for analyzing underivatized amino acids, a process that can be linked to the study of complex peptides such as the one (Petritis, Chaimbault, Elfakir, & Dreux, 1999).
Biochemical and Biophysical Research
Peptides with structures resembling this compound are also relevant in biochemical and biophysical research. For example, Zahn, Schade, and Ziegler (1967) studied the fractionation of chymotryptic precipitate of Bombyx mori silk fibroin, involving amino acids like Gly and Ala, which are components of the peptide . This type of research is fundamental for understanding the properties of natural and synthetic polymers and their interactions with various enzymes and substrates (Zahn, Schade, & Ziegler, 1967).
properties
IUPAC Name |
N-[2-[[(2S)-1-[[(2S)-6-acetamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-aminobenzamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N12O12.C2HF3O2/c1-18(41-29(49)17-40-34(54)23-9-5-6-10-24(23)36)32(52)44-26(11-7-8-14-38-21(4)48)35(55)43-19(2)31(51)42-20(3)33(53)45-27(30(37)50)16-39-25-13-12-22(46(56)57)15-28(25)47(58)59;3-2(4,5)1(6)7/h5-6,9-10,12-13,15,18-20,26-27,39H,7-8,11,14,16-17,36H2,1-4H3,(H2,37,50)(H,38,48)(H,40,54)(H,41,49)(H,42,51)(H,43,55)(H,44,52)(H,45,53);(H,6,7)/t18-,19-,20-,26-,27-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMGUHUTFJVIJA-GHLITAEZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCNC(=O)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49F3N12O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.